2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, a pyridinyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide.
Attachment of the Pyridinyl Group: The pyridinyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol group with an appropriate electrophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a phenyl ring is treated with a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides (e.g., bromine, chlorine), amines (e.g., aniline), and alcohols (e.g., methanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, amine derivatives, ether derivatives.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes, receptors, and other biological molecules, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and aromatic groups allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and a sulfonyl linkage, similar to the target compound.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound features a bromophenyl group and a pyrazoline ring.
Uniqueness
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is unique due to its combination of a triazole ring, bromophenyl group, pyridinyl group, and chlorophenyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
477331-19-4 |
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Molecular Formula |
C21H15BrClN5OS |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H15BrClN5OS/c22-15-4-6-18(7-5-15)28-20(14-8-10-24-11-9-14)26-27-21(28)30-13-19(29)25-17-3-1-2-16(23)12-17/h1-12H,13H2,(H,25,29) |
InChI Key |
NAIRCDMIYPROAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
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